molecular formula C12H18ClNO B13251533 3-Chloro-2-[(pentylamino)methyl]phenol

3-Chloro-2-[(pentylamino)methyl]phenol

Cat. No.: B13251533
M. Wt: 227.73 g/mol
InChI Key: DDIKYLJLMGKXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-[(pentylamino)methyl]phenol is a chemical compound with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(pentylamino)methyl]phenol typically involves the reaction of 3-chlorophenol with pentylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(pentylamino)methyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-[(pentylamino)methyl]phenol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(pentylamino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atom and the pentylamino group can also interact with various biological pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A potent disinfectant and antiseptic.

    Chloroxylenol: Used as an antiseptic and disinfectant.

    2-Chloro-5-nitrophenol: Used in the synthesis of dyes and pigments.

Uniqueness

3-Chloro-2-[(pentylamino)methyl]phenol is unique due to its specific structure, which combines a phenolic group with a pentylamino substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-chloro-2-[(pentylamino)methyl]phenol

InChI

InChI=1S/C12H18ClNO/c1-2-3-4-8-14-9-10-11(13)6-5-7-12(10)15/h5-7,14-15H,2-4,8-9H2,1H3

InChI Key

DDIKYLJLMGKXLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=C(C=CC=C1Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.